2-amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-Amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate amine and carboxylic acid derivative under specific conditions, such as high temperature and pressure, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : Various substituents on the benzothiophene core can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or halides, and electrophiles like alkyl halides, can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Derivatives with reduced functional groups.
Substitution: : Compounds with different substituents on the benzothiophene core.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Applications in material science and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzothiophene derivatives or compounds with similar amine and ether functionalities. the presence of the tert-butyl group and the specific arrangement of substituents make this compound distinct.
List of Similar Compounds
2-Amino-2-(4-tert-butyl-2-ethoxyphenyl)ethanol
2-Amino-2-(4-tert-butyl-2-ethoxyphenyl)ethyl 2',6'-difluorobenzoate
2-Amino-2-(4-tert-butyl-2-ethoxyphenyl)-1-ethanol
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-5-25-16-9-7-6-8-15(16)23-20(24)18-14-11-10-13(21(2,3)4)12-17(14)26-19(18)22/h6-9,13H,5,10-12,22H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXINOGBDWDTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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